An In-Depth Technical Guide to 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Core Properties and Scientific Insights
An In-Depth Technical Guide to 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to function as a hinge-binding motif for a multitude of protein kinases, making it a cornerstone for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of a specific, yet underexplored, derivative: 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine . By synthesizing data from structurally related analogs and foundational chemical principles, this document will explore its probable physicochemical characteristics, a plausible synthetic route, and its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a component of numerous ATP-competitive kinase inhibitors.[1][2] Its isomeric counterpart, the pyrrolo[3,2-d]pyrimidine scaffold, shares this bioisosteric relationship and has also been investigated for its therapeutic potential, particularly in oncology.[3][4] The core structure's ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for designing potent and selective inhibitors. The specific substitution pattern of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine —featuring a reactive chlorine at the 4-position, a phenyl group at the 6-position, and an amino group at the 2-position—suggests a molecule designed for further elaboration and potential interaction with various kinase targets.
Physicochemical and Structural Properties
| Property | Predicted Value/Characteristic | Rationale and Implications for Drug Development |
| Molecular Formula | C₁₂H₉ClN₄ | - |
| Molecular Weight | 244.68 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 67.6 Ų (estimated)[5] | This value, based on the 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine core, suggests good cell permeability. |
| pKa | ~11.97 (for the pyrrole N-H, predicted)[6] | The pyrrole nitrogen is weakly acidic. The 2-amino group is basic and will be protonated at physiological pH. |
| Solubility | Low in aqueous media, soluble in organic solvents like DMSO and DMF. | The phenyl group and chlorinated pyrimidine ring contribute to its lipophilicity. Formulation strategies may be required for in vivo studies. |
| Hydrogen Bond Donors/Acceptors | Donors: 2 (from the amino group and pyrrole N-H); Acceptors: 3 (from the pyrimidine nitrogens and the amino nitrogen). | These features are crucial for specific interactions with biological targets, particularly the hinge region of kinases. |
Synthesis and Chemical Reactivity
A plausible synthetic route to 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine can be conceptualized based on established methodologies for similar pyrrolopyrimidine systems. A key intermediate would likely be a protected 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, which has been previously synthesized.[3][7]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine.
Step-by-Step Methodology (Hypothetical)
-
Cyclization to form the Pyrrolo[3,2-d]pyrimidine Core: A substituted pyrrole precursor bearing a phenyl group at the appropriate position would be reacted with a 2,4-diamino-6-chloropyrimidine derivative. This condensation reaction would form the fused bicyclic system.
-
Formation of the 4-oxo Intermediate: Subsequent hydrolysis or oxidation would yield 2-amino-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine.
-
Chlorination: The crucial chlorination at the 4-position would be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This step introduces the reactive handle for further modifications.
-
Protection/Deprotection (Optional but Recommended): To avoid side reactions during chlorination and subsequent modifications, the 2-amino group can be protected with a suitable protecting group like pivaloyl.[3] This group can be removed in a final deprotection step.
Reactivity of the 4-Chloro Position
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of the utility of this scaffold, allowing for the introduction of various side chains to modulate potency and selectivity against different kinase targets. This position can be readily displaced by amines, alcohols, and thiols, enabling the exploration of a wide chemical space.
Biological Activity and Therapeutic Potential
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore. Derivatives have shown potent inhibitory activity against a range of kinases, including:
-
HER2/EGFR: Dual inhibitors have been developed from this scaffold.[8]
-
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): The 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine core has been utilized to create potent dual inhibitors of these enzymes, which are critical in nucleotide synthesis and have applications in oncology and as antimicrobial agents.[3][7]
-
Mitochondrial and Cytosolic One-Carbon Metabolism: Novel inhibitors targeting enzymes in these pathways have been developed from the pyrrolo[3,2-d]pyrimidine scaffold.[4]
Given this precedent, 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a prime candidate for development as a kinase inhibitor. The 2-amino and 6-phenyl groups are likely to interact with specific residues in the ATP-binding pocket, while the 4-chloro position serves as a vector for introducing further diversity to enhance potency and selectivity.
Hypothesized Kinase Inhibition Mechanism
Caption: Hypothesized binding mode of the title compound in a kinase ATP-binding pocket.
The pyrrolo[3,2-d]pyrimidine core is expected to form hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP. The 2-amino group can provide an additional hydrogen bond donor/acceptor interaction. The 6-phenyl group is positioned to interact with the hydrophobic region near the gatekeeper residue, which can contribute to both potency and selectivity. The 4-chloro position is directed towards the solvent-exposed region, making it an ideal point for modification to improve pharmacokinetic properties and target specific subpockets of the ATP-binding site.
Experimental Protocols
General Kinase Inhibition Assay (Example)
This protocol outlines a general method for assessing the in vitro inhibitory activity of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its structural features suggest a high potential for potent and selective inhibition of various kinases implicated in human diseases. The reactive 4-chloro position provides a versatile handle for the synthesis of compound libraries to probe structure-activity relationships. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening against a panel of kinases to identify its primary targets. Subsequent medicinal chemistry efforts can then be directed at optimizing its potency, selectivity, and pharmacokinetic properties to develop novel therapeutic agents.
References
-
Gangjee, A., et al. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76. [Link][3][7]
-
Gangjee, A., et al. (2007). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
Pan, P., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 225, 113794. [Link]
-
PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link][9]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2947-2973. [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link][2]
-
Palmer, B. D., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(10), 1519-1529. [Link]
-
Smaill, J. B., et al. (2001). Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 11(13), 1643-1647. [Link]
-
Ducker, G. S., et al. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 95(3), 325-337. [Link][4]
-
Gangjee, A., et al. (1999). Synthesis of classical and a nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase. Journal of Medicinal Chemistry, 42(12), 2272-2279. [Link]
-
Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-6180. [Link][8]
-
Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5185-5189. [Link]
-
Gangjee, A., et al. (2003). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 46(25), 5414-5424. [Link]
-
Pharmaffiliates. (n.d.). The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5434. [Link]
-
Aarhus, M. G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7439-7458. [Link]
-
Barvian, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2215-2229. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 3. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-AMINO-4-CHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE CAS#: 943736-58-1 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]

